molecular formula C14H17BrN2O2 B1242869 SSR180711 CAS No. 298198-52-4

SSR180711

Katalognummer: B1242869
CAS-Nummer: 298198-52-4
Molekulargewicht: 325.20 g/mol
InChI-Schlüssel: RXLOZRCLQMJJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alternative Designations: SSR180711 and Related Pharmaceutical Codes

This compound is widely recognized by its developmental code This compound , assigned during pharmacological characterization. Additional identifiers include:

Table 2: Non-IUPAC designations

Identifier Source
SSR-180,711 Preclinical research literature
SSR180711A Hydrochloride salt form
CAS 298198-52-4 Chemical Abstracts Service registry
CHEMBL559478 ChEMBL database entry
DTXSID2047359 EPA CompTox identifier

The SSR prefix denotes its origin from Sanofi-Synthélabo Recherche, while alphanumeric suffixes differentiate salt forms and batch variants.

Molecular Formula and Stereochemical Considerations

The base compound has the molecular formula C₁₄H₁₇BrN₂O₂ , with a molar mass of 325.21 g/mol . X-ray crystallographic data confirms the absence of chiral centers, rendering the molecule achiral . Key stereochemical features include:

  • Bicyclic conformation : The nonane scaffold adopts a rigid chair-boat conformation that positions nitrogen atoms for optimal hydrogen bonding.
  • Ester group geometry : The carbonyl oxygen aligns trans to the bicyclic nitrogen, creating a planar ester linkage.
  • Bromophenyl orientation : The para-substituted bromine maintains coplanarity with the aromatic ring, minimizing steric hindrance.

Table 3: Molecular specifications

Property Value
Molecular formula C₁₄H₁₇BrN₂O₂
Exact mass 324.0473 Da
Topological polar SA 58.8 Ų
Rotatable bonds 4 (ester group + bicyclic bridges)

Eigenschaften

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SSR-180711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Comparative Efficiency of Pathways

The bicyclic core synthesis via catalytic reduction and elimination (EP0366301A2) offers a 51% overall yield when paired with subsequent hydrogenation and esterification. In contrast, routes utilizing glutaconic acid derivatives may require additional purification steps, reducing scalability.

Challenges and Mitigation

  • Steric Hindrance : The bicyclic structure complicates esterification. Using highly reactive agents like DCC improves coupling efficiency.

  • Byproduct Formation : Residual triethylamine hydrochloride is removed via filtration or aqueous extraction .

Analyse Chemischer Reaktionen

SSR180711 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethanolat. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C14H17BrN2O2
  • Molecular Weight : 325.2 g/mol
  • CAS Number : 298198-52-4

The compound exhibits two polymorphs characterized by distinct crystal structures, which play a crucial role in its stability and solubility properties .

Pharmacological Applications

  • Cognitive Disorders
    • SSR 180 has been investigated for its potential in treating cognitive symptoms associated with schizophrenia and Alzheimer’s disease. The compound acts as a selective α7 nicotinic acetylcholine receptor agonist, which is believed to enhance cognitive function by modulating neurotransmitter release .
  • Neuroprotective Effects
    • Studies indicate that SSR 180 may possess neuroprotective properties, potentially benefiting conditions such as neurodegeneration. Its mechanism involves the enhancement of cholinergic signaling pathways, which are often compromised in neurodegenerative diseases .
  • Antidepressant Activity
    • Preliminary research suggests that SSR 180 may exhibit antidepressant-like effects in animal models, contributing to its profile as a multi-target drug candidate for mood disorders .

Synthesis and Derivatives

The synthesis of 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester involves several chemical reactions that yield derivatives with varying pharmacological activities. These derivatives are essential for exploring structure-activity relationships (SAR) to optimize efficacy and reduce side effects.

Case Studies

StudyFocusFindings
Polymorphism CharacterizationIdentified two stable polymorphs with different solubility profiles, impacting bioavailability and pharmacokinetics.
Cognitive EnhancementDemonstrated improved cognitive performance in animal models through α7 receptor activation.
Neuroprotective MechanismsShowed potential neuroprotective effects via modulation of cholinergic pathways in neurodegenerative models.

Research Findings

Recent studies have highlighted the significance of the crystal structure of SSR 180 in determining its pharmacological properties. The polymorphic forms exhibit different stabilities and solubilities, which can influence their therapeutic effectiveness and safety profiles . Moreover, ongoing research aims to further elucidate the mechanisms underlying the compound's action on neurotransmitter systems.

Wirkmechanismus

SSR180711 exerts its effects by selectively binding to and partially activating the alpha-7 subtype of nicotinic acetylcholine receptors. This activation leads to increased glutamatergic neurotransmission, acetylcholine release, and long-term potentiation in the hippocampus . The compound’s partial agonist activity ensures that it does not cause desensitization of the receptors, making it a promising candidate for long-term therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key α7 nAChR Agonists/Partial Agonists in Development

Compound Name (Structure Class) Affinity (Ki) Agonist Activity Key Findings Clinical Status
SSR180711 (Diazabicyclononane bromophenyl ester) 23 nM* Partial agonist Reverses cognitive deficits in rodents; fumarate salt enhances stability Discontinued (Phase I)
PHA-543,613 (Azabicyclooctane furopyridine) 9.6 nM Full agonist Reverses amphetamine-induced sensory gating deficits in rats Discontinued (Phase I)
Pfizer Compound 7aa (Diazabicyclononane phenyl carbamate) 23 nM 175% efficacy Subtype-selective; profile overlaps with this compound Preclinical
ABT-107 (Azabicyclooctane indole) <10 nM Full agonist Improved receptor selectivity but adverse effects in trials Discontinued (Phase I)
CP-810123 (Oxazolopyridine-diazabicyclononane) Not reported Partial agonist Limited CNS penetration; discontinued due to toxicity Discontinued (Phase I)

*this compound’s Ki value inferred from structurally similar Pfizer compound 7aa .

Salt Forms and Physicochemical Properties

This compound’s free base and hydrochloride salt were initially studied, but the fumarate salt demonstrated superior properties:

  • Solubility : The fumarate salt is significantly more soluble in aqueous media (e.g., water) compared to the free base or hydrochloride salt, enhancing bioavailability .
  • Stability: The fumarate polymorphs (I and II) are non-hygroscopic and resistant to moisture-induced degradation, unlike the hydrochloride salt, which loses water stoichiometry under stress conditions .
  • Reactivity : The ionic bond in the fumarate salt reduces excipient interactions during drug formulation compared to the free base .

Table 2: Comparative Physicochemical Profiles

Property This compound Free Base This compound Hydrochloride This compound Fumarate (Form I)
Melting Point (°C) Not reported Not reported 175–176
Hygroscopicity High Moderate Low
Solubility in Water Low Moderate High

Receptor Activation and Selectivity

While this compound and PHA-543,613 both target α7 nAChRs, their functional outcomes differ:

  • PHA-543,613 : Full agonism may lead to rapid receptor desensitization, limiting therapeutic utility .
  • NS6784/NS6740: Diazabicyclononane derivatives with nanomolar affinity but divergent activation profiles; NS6740 shows minimal channel activation despite strong binding .

Clinical and Preclinical Outcomes

  • This compound : Demonstrated pro-cognitive effects in rodent models but was discontinued after Phase I trials, likely due to off-target effects or insufficient efficacy .
  • PHA-568487: Another Sanofi-Aventis compound with similar structure-activity relationship (SAR) to this compound; discontinuation highlights challenges in balancing potency and safety .
  • Structural Analogues : Modifications to the ester group (e.g., pyridinyl substitution in Pfizer’s compounds) retain α7 affinity but alter pharmacokinetics .

Biologische Aktivität

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, also known as SSR180711, is a compound that has garnered significant attention for its biological activities, particularly in the context of neuropharmacology. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical and Physical Properties

  • Chemical Formula: C14H17BrN2O2
  • Molecular Weight: 325.2 g/mol
  • CAS Number: 298198-52-4

This compound primarily acts as a selective partial agonist at the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial in modulating neurotransmission in the central nervous system (CNS). The binding of this compound to nAChR induces a conformational change that facilitates the influx of cations such as sodium and calcium ions into neurons, leading to enhanced neurotransmitter release and improved synaptic plasticity.

Key Mechanisms:

  • Partial Agonism: Activates the receptor but does not fully stimulate it, preventing potential excitotoxicity.
  • Modulation of Neurotransmission: Influences pathways related to cognitive functions and neuroprotection.

Cognitive Enhancement

Research indicates that this compound may improve cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. In animal models, administration of this compound has shown promising results in enhancing cognitive performance in tasks predictive of therapeutic efficacy for these disorders .

Neuroprotective Effects

This compound exhibits neuroprotective properties by reducing neuronal cell death in various neurodegenerative conditions. Its interaction with nAChR may help mitigate oxidative stress and inflammation, which are key contributors to neuronal damage .

In Vitro Studies

In vitro studies have demonstrated that this compound increases intracellular calcium levels in neuronal cells, which is associated with enhanced neurotransmitter release. This effect is crucial for synaptic transmission and overall cognitive function .

In Vivo Studies

In vivo studies have shown that this compound can significantly improve cognitive performance in rodent models. For example:

  • Memory Tasks: Rodents treated with this compound displayed improved performance in memory tasks compared to control groups.
  • Behavioral Assessments: Behavioral tests indicated reduced anxiety-like behaviors, suggesting potential anxiolytic effects alongside cognitive enhancement .

Case Studies

  • Schizophrenia Model:
    • In a study involving a schizophrenia model, this compound was administered to evaluate its effects on cognitive deficits. Results indicated significant improvements in cognitive tasks related to attention and memory retention compared to untreated controls .
  • Alzheimer's Disease Model:
    • Another study focused on an Alzheimer's disease model where this compound treatment resulted in reduced amyloid-beta plaque formation and improved synaptic function, highlighting its potential role in modifying disease progression.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementImproves performance in memory tasks ,
NeuroprotectionReduces neuronal cell death,
Modulation of AnxietyExhibits anxiolytic effects

Q & A

Q. What synthetic strategies are employed to synthesize 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, and how are its analogs designed?

The synthesis involves acylation of the diazabicyclononane scaffold with aromatic carboxylic acids. For example, Brethous et al. (2012) used chemical space analogues from the GDB-11 and GDB-13 databases to design derivatives. Computational methods, including ligand-based similarity scoring and structure-based docking to the nicotine-binding site (PDB: 1uw6), guided the selection of synthetic targets. A total of 85 analogues were synthesized via acylation of 21 diamines and characterized electrophysiologically . Key steps include:

  • Diazabicyclononane core functionalization with 4-bromophenyl groups.
  • Optimization of reaction conditions (e.g., solvent, catalysts) to improve yield.

Q. Which nicotinic acetylcholine receptor (nAChR) subtypes does SSR180711 target, and what is its binding affinity?

this compound is a selective α7 nAChR partial agonist with a high binding affinity (Ki = 23 nM) and agonist activity (175% efficacy in electrophysiological assays). It shows minimal activity at α3β2, α4β2, α3β4, and α4β4 subtypes, as confirmed in Xenopus oocyte electrophysiology studies. Its pharmacological profile closely resembles structurally related agonists like PNU-282,987, but with improved subtype selectivity .

Q. What experimental techniques are used to characterize its crystallographic properties?

Single-crystal X-ray diffraction is the primary method for resolving polymorphic forms. Robert et al. (2016) identified two polymorphs of this compound fumarate, differing in hydrogen-bonding networks and lattice packing. Key parameters include:

  • Polymorph I : Monoclinic system (space group P2₁/c).
  • Polymorph II : Triclinic system (space group P-1).
    Thermal analysis (DSC) and variable-temperature X-ray studies are used to assess phase stability .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its pharmacokinetic and pharmacodynamic properties?

Polymorphs can alter solubility, bioavailability, and receptor interaction. For example, Polymorph II of this compound fumarate exhibits higher thermal stability (melting point 215°C vs. 205°C for Polymorph I), potentially improving shelf life. In vitro dissolution studies under simulated physiological conditions (pH 6.8) are critical for correlating crystal structure with absorption rates .

Q. How can structure-activity relationship (SAR) studies guide the design of α7 nAChR-selective analogs?

SAR studies highlight the importance of:

  • Diazabicyclononane core : Essential for receptor binding.
  • 4-Bromophenyl ester : Enhances α7 selectivity over other subtypes.
  • Substituent modifications : Electron-withdrawing groups (e.g., -Br) improve binding affinity, while bulky groups reduce CNS penetration. Brethous et al. (2012) found that replacing the 4-bromophenyl group with pyridinyl moieties decreased α7 activity by 40% .

Q. What in vivo models are used to evaluate cognitive enhancement mediated by this compound?

Key models include:

  • Novel Object Recognition (NOR) : this compound reverses scopolamine-induced memory deficits at 3 mg/kg (oral).
  • Auditory Sensory Gating : Restores N40 gating deficits in anesthetized rats (ED₅₀ = 1.5 mg/kg).
  • MK-801-Induced Episodic Memory Deficits : Reversed via α7-dependent mechanisms, validated using knockout mice .

Q. How can contradictions between agonist and allosteric modulator activities be resolved in electrophysiological studies?

Discrepancies arise due to assay conditions (e.g., calcium flux vs. patch-clamp). For this compound, partial agonist activity (EC₅₀ = 1.2 μM) is observed in α7-expressing oocytes, while allosteric modulation is negligible. Control experiments with reference agonists (e.g., choline) and antagonists (e.g., methyllycaconitine) are critical for distinguishing modes of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SSR180711
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SSR180711

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.